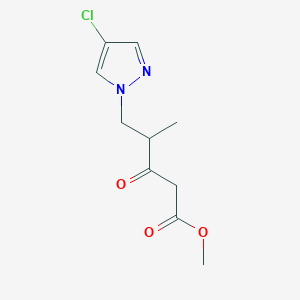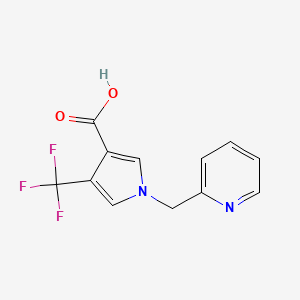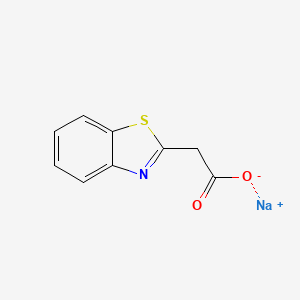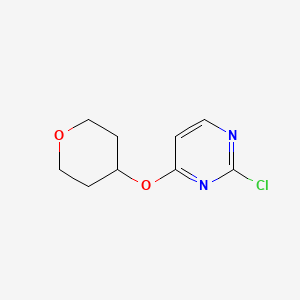
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of 2H-Pyrans
- Scientific Field : Organic Chemistry
- Application Summary : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are used in the synthesis of various heterocyclic compounds .
- Methods of Application : The synthesis of 2H-Pyrans involves various synthetic methods including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .
- Results or Outcomes : The synthesis of 2H-Pyrans has been advanced with the development of new synthetic methods, leading to more efficient and versatile production of these important compounds .
Synthesis of Dapagliflozin Metabolites
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Dapagliflozin is a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor which reduces blood glucose levels. It undergoes extensive metabolism and transforms to metabolites in humans .
- Methods of Application : A streamlined synthetic approach is devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin and desethyl dapagliflozin .
- Results or Outcomes : The synthesis of these metabolites from commercially accessible raw materials has been reported .
Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Methods of Application : The specific synthetic methods are not detailed in the source, but it likely involves standard organic synthesis techniques .
- Results or Outcomes : The synthesis of these compounds from commercially accessible raw materials has been reported .
Synthesis of Histone Deacetylase (HDAC) Inhibitors
- Scientific Field : Biochemistry
- Application Summary : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Methods of Application : The specific synthetic methods are not detailed in the source, but it likely involves standard organic synthesis techniques .
- Results or Outcomes : The synthesis of these potential HDAC inhibitors has been reported .
Synthesis of Tetrahydro-2H-pyran-4-sulfonyl Chloride
- Scientific Field : Organic Chemistry
- Application Summary : Tetrahydro-2H-pyran-4-sulfonyl chloride is a compound that may be used in various chemical reactions .
- Methods of Application : The specific synthetic methods are not detailed in the source, but it likely involves standard organic synthesis techniques .
- Results or Outcomes : The synthesis of this compound from commercially accessible raw materials has been reported .
Synthesis of (2S)-2-(Chloromethyl)tetrahydro-2H-pyran
- Scientific Field : Organic Chemistry
- Application Summary : (2S)-2-(Chloromethyl)tetrahydro-2H-pyran is a compound that may be used in various chemical reactions .
- Methods of Application : The specific synthetic methods are not detailed in the source, but it likely involves standard organic synthesis techniques .
- Results or Outcomes : The synthesis of this compound from commercially accessible raw materials has been reported .
Propiedades
IUPAC Name |
2-chloro-4-(oxan-4-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLKLFGVNQFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



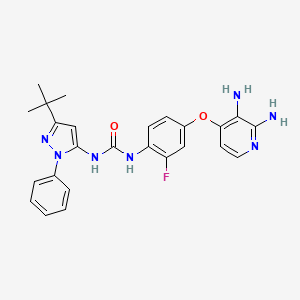
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
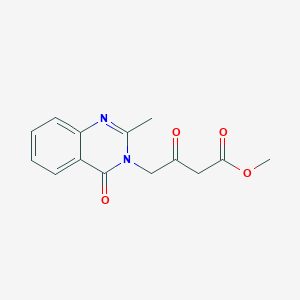
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
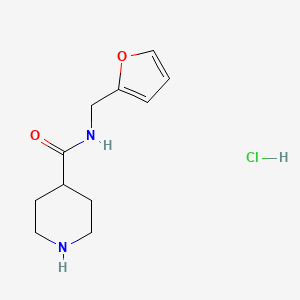
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
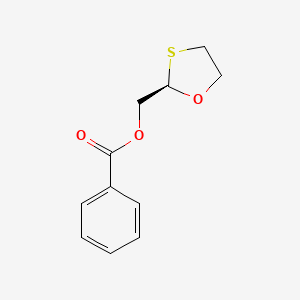
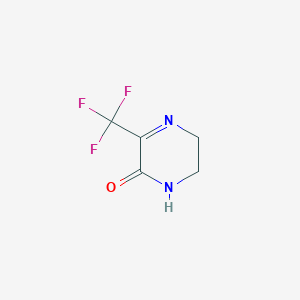
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
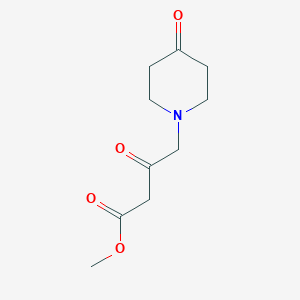
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
